
1-Acetyl-5-(benzyloxy)-1,2-dihydro-3H-indol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-5-(benzyloxy)indolin-3-one is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 1-acetyl-5-(benzyloxy)indolin-3-one consists of an indolin-3-one core with an acetyl group at the 1-position and a benzyloxy group at the 5-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-5-(benzyloxy)indolin-3-one can be achieved through various synthetic routes. One common method involves the acylation of 5-(benzyloxy)indole with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Another approach involves the use of palladium-catalyzed intramolecular deacetylative dearomatization of 3-acetoxyindoles. This method allows for the efficient construction of the indolin-3-one core with high stereoselectivity .
Industrial Production Methods
Industrial production of 1-acetyl-5-(benzyloxy)indolin-3-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-acetyl-5-(benzyloxy)indolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups onto the indole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Medicine: The compound’s biological activities make it a candidate for drug development and therapeutic applications.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 1-acetyl-5-(benzyloxy)indolin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-acetylindolin-3-one: Lacks the benzyloxy group at the 5-position.
5-(benzyloxy)indolin-3-one: Lacks the acetyl group at the 1-position.
1-benzyl-5-(benzyloxy)indolin-3-one: Contains a benzyl group instead of an acetyl group at the 1-position.
Uniqueness
1-acetyl-5-(benzyloxy)indolin-3-one is unique due to the presence of both the acetyl and benzyloxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a therapeutic agent and provide opportunities for further chemical modifications.
Eigenschaften
CAS-Nummer |
65881-17-6 |
|---|---|
Molekularformel |
C17H15NO3 |
Molekulargewicht |
281.30 g/mol |
IUPAC-Name |
1-acetyl-5-phenylmethoxy-2H-indol-3-one |
InChI |
InChI=1S/C17H15NO3/c1-12(19)18-10-17(20)15-9-14(7-8-16(15)18)21-11-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3 |
InChI-Schlüssel |
UFXTZGMQZQOQCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CC(=O)C2=C1C=CC(=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





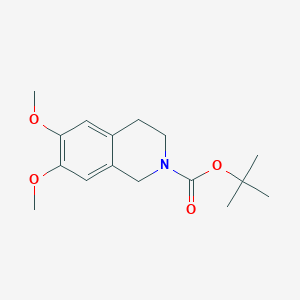
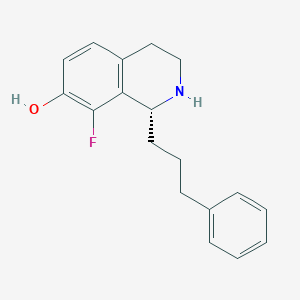
![6-Bromo-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11841274.png)
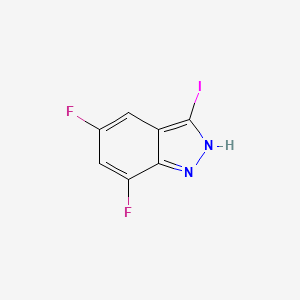
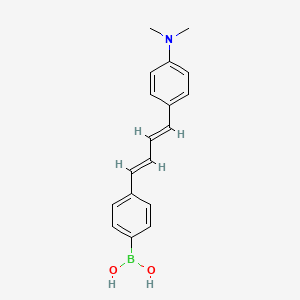
![7-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11841282.png)
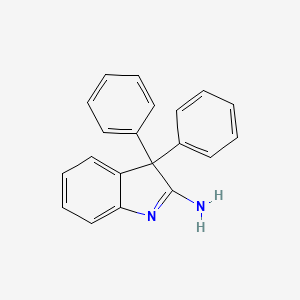

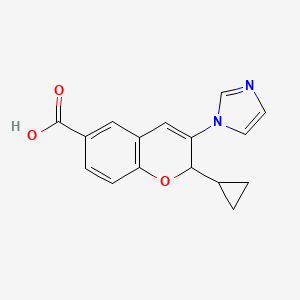
![2-(3-Bromophenyl)imidazo[1,2-A]pyridin-6-OL](/img/structure/B11841306.png)

